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Compound of Interest

3-(2-aminoethyl)-1H-indole-5-
Compound Name:
carbonitrile hydrochloride

Cat. No.: B011635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Cyanotryptamine hydrochloride. Due to the limited availability of published experimental
spectra for this specific salt, this document presents expected spectroscopic characteristics
based on the structure of 5-Cyanotryptamine and general principles of spectroscopy. It also
includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

5-Cyanotryptamine is an indole derivative with a cyano group at the 5-position of the indole ring
and an aminoethyl side chain at the 3-position. The hydrochloride salt is formed by the
protonation of the primary amine.

Chemical Structure:

Table 1: Chemical Properties of 5-Cyanotryptamine
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Property Value Source

Molecular Formula C11H11Ns PubChem[1]

Molecular Weight 185.23 g/mol PubChem[1]
3-(2-aminoethyl)-1H-indole-5-

IUPAC Name o PubChem[1]
carbonitrile

CAS Number 46276-24-8 PubChem[1]

Spectroscopic Data (Expected)

While specific experimental data for 5-Cyanotryptamine hydrochloride is not readily available in
the searched literature, the following tables summarize the expected spectroscopic features
based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected *H-NMR Chemical Shifts for 5-Cyanotryptamine Hydrochloride (in DMSO-de)
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Protons

Expected Chemical
Shift (ppm)

Multiplicity Notes

Indole N-H

~11.5

Broad singlet,
brs exchangeable with
D:20.

Aromatic H (C4, C6,
C7)

7.0-8.0

Complex multiplet in
the aromatic region.
The cyano group will

influence the shifts.

Aromatic H (C2)

Singlet or triplet with

small coupling.

-CH2-CH2-NHs*

~3.0-3.3

Multiplets for the two
methylene groups of
the ethylamine side

chain.

-CH2-NHs™*

Broad singlet for the

ammonium protons,
brs .

exchangeable with

D20.

Table 3: Expected 3C-NMR Chemical Shifts for 5-Cyanotryptamine Hydrochloride (in DMSO-

de)
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Expected Chemical Shift

Carbon Notes
(ppm)

Multiple peaks in the aromatic
Indole C=C 100 - 140 )

region.

Characteristic shift for a nitrile
Cyano C=N 118 - 125

carbon.

Two peaks for the aliphatic
-CH2-CH2-NHs* 20 - 45

carbons.

The carbon bearing the cyano
Indole C5-CN ~105

group.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for 5-Cyanotryptamine Hydrochloride

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H stretch (indole) 3300 - 3500 Medium, sharp

N-H stretch (R-NHs*) 2800 - 3100 Broad, strong

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 2960 Medium

C=N stretch (nitrile) 2220 - 2260 Medium, sharp

C=C stretch (aromatic) 1450 - 1600 Medium to strong

N-H bend (R-NHs™) 1500 - 1600 Medium

C-N stretch 1000 - 1250 Medium

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for 5-Cyanotryptamine
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lon Expected m/z Notes

The protonated molecular ion

[M+H]* (free base) 186.10
of the free base (C11H11Ns3).
_ The molecular ion of the free
Molecular lon (M*") 185.10
base.
Fragmentation would likely
Major Fragments Varies involve the loss of the side

chain.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters
may need to be optimized for the specific instrument and sample.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyanotryptamine hydrochloride in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

* H-NMR Acquisition:

o

Acquire a one-dimensional proton spectrum.

o

Set a spectral width of approximately 16 ppm.

[¢]

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

[¢]

Process the data with appropriate window functions (e.g., exponential multiplication) and
Fourier transformation.

o

Reference the spectrum to the residual solvent peak.

e 1BC-NMR Acquisition:
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[e]

Acquire a one-dimensional carbon spectrum with proton decoupling.

(¢]

Set a spectral width of approximately 220 ppm.

[¢]

A larger number of scans will be required compared to *H-NMR.

[¢]

Process the data similarly to the proton spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,
~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a
hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

e Acquisition:

o

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

[¢]

Place the sample in the beam path and record the sample spectrum.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

The spectrum is usually recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as
necessary for the specific ionization technique.

e Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source
(e.g., Electrospray lonization - ESI, or Electron Impact - EI).
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e Acquisition (ESI-MS):

o Infuse the sample solution directly into the ESI source or inject it through a liquid
chromatography (LC) system.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to maximize the signal of the ion of interest.

e Acquisition (EI-MS):
o Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
o Use a standard electron energy of 70 eV.

o Acquire the mass spectrum over a suitable m/z range.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 5-Cyanotryptamine hydrochloride.
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Compound Synthesis & Purification
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Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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